![molecular formula C15H18N2O2S B046277 N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide CAS No. 19766-55-3](/img/structure/B46277.png)
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that has been widely used in veterinary medicine for the treatment of bacterial infections in livestock. Sulfaquinoxaline belongs to the class of sulfonamides, which are synthetic antimicrobial agents that inhibit the growth of bacteria by interfering with the synthesis of folic acid.
Mécanisme D'action
Sulfaquinoxaline works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for the growth and replication of bacteria, and the inhibition of its synthesis leads to the death of the bacteria.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a low toxicity profile in animals, with no significant adverse effects observed at therapeutic doses. However, prolonged use of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline can lead to the development of resistance in bacteria, which can limit its effectiveness as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfaquinoxaline is a widely used antimicrobial agent in veterinary medicine, and its effectiveness has been well established. However, its use in laboratory experiments can be limited by the development of resistance in bacteria, which can affect the reliability of the results.
Orientations Futures
Future research on N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline could focus on developing new derivatives with improved antimicrobial activity and reduced toxicity. Additionally, studies could be conducted to investigate the potential use of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline in combination with other antimicrobial agents to overcome the problem of resistance in bacteria. Finally, further research could be conducted to explore the potential use of N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamideline in the treatment of other infectious diseases.
Méthodes De Synthèse
Sulfaquinoxaline can be synthesized by the reaction of 4-methylbenzenesulfonyl chloride with 4-dimethylaminophenylamine in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Sulfaquinoxaline has been extensively studied for its antimicrobial activity against a wide range of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. It has also been shown to be effective against protozoan parasites such as Eimeria spp., which cause coccidiosis in livestock.
Propriétés
Numéro CAS |
19766-55-3 |
|---|---|
Nom du produit |
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide |
Formule moléculaire |
C15H18N2O2S |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-12-4-10-15(11-5-12)20(18,19)16-13-6-8-14(9-7-13)17(2)3/h4-11,16H,1-3H3 |
Clé InChI |
ZBAWXYZNUKKOKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C |
Synonymes |
N-(4-Dimethylaminophenyl)-4-methylbenzenesulfonamide; N-(4-(Dimethylamino)phenyl)-4-methylbenzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



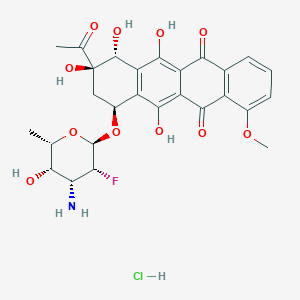
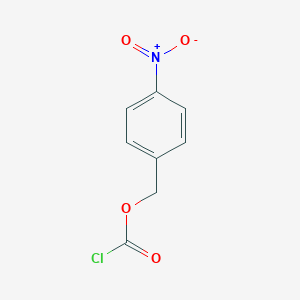
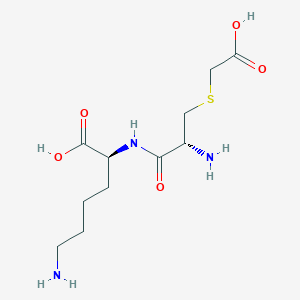
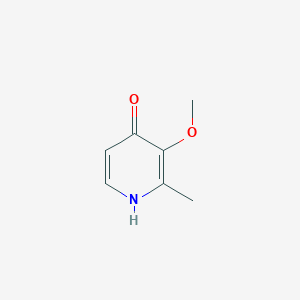

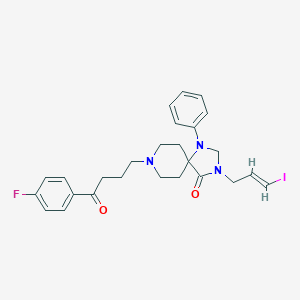
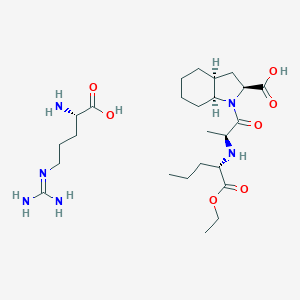
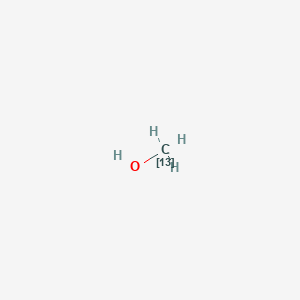
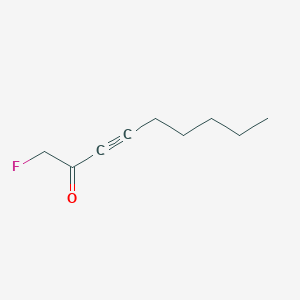

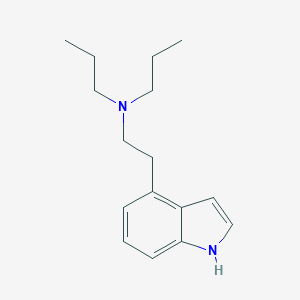
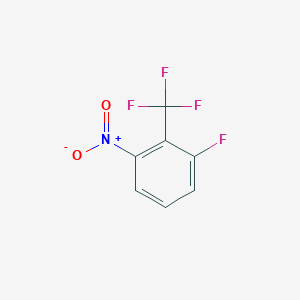
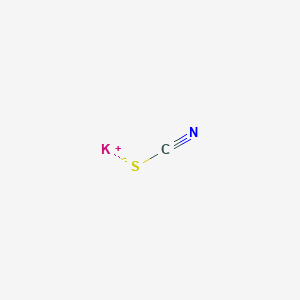
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)